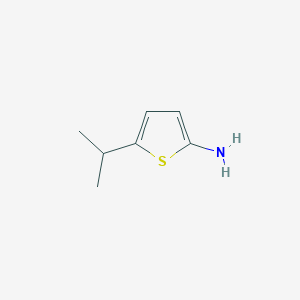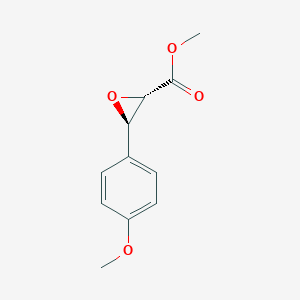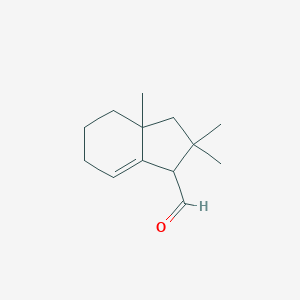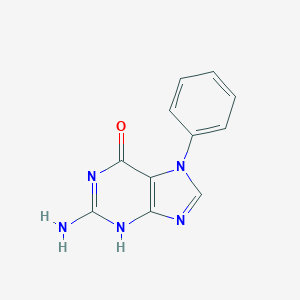
4-(2-Thienyl)benzaldehyde
概述
描述
4-(2-Thienyl)benzaldehyde is an organic compound with the molecular formula C11H8OS. It consists of a benzaldehyde moiety substituted with a thienyl group at the fourth position. This compound is known for its aromatic properties and is used in various chemical syntheses and applications.
准备方法
Synthetic Routes and Reaction Conditions
4-(2-Thienyl)benzaldehyde can be synthesized through several methods, including:
Vilsmeier-Haack Reaction: This method involves the reaction of 2-thiophenecarboxaldehyde with N,N-dimethylformamide and phosphorus oxychloride to form the desired product.
Friedel-Crafts Acylation: Another method involves the acylation of thiophene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the Vilsmeier-Haack reaction due to its efficiency and high yield. The reaction is carried out under controlled conditions to ensure the purity and quality of the final product.
化学反应分析
Types of Reactions
4-(2-Thienyl)benzaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: 4-(2-Thienyl)benzoic acid.
Reduction: 4-(2-Thienyl)benzyl alcohol.
Substitution: 4-(2-Thienyl)-2-chlorobenzaldehyde.
科学研究应用
4-(2-Thienyl)benzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Medicine: It is explored for its potential use in drug development due to its unique chemical structure.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 4-(2-Thienyl)benzaldehyde involves its interaction with various molecular targets and pathways. It can act as an electrophile in chemical reactions, facilitating the formation of new chemical bonds. In biological systems, it may interact with cellular proteins and enzymes, leading to changes in cellular functions and signaling pathways .
相似化合物的比较
Similar Compounds
4-(2-Furyl)benzaldehyde: Similar structure but with a furan ring instead of a thienyl ring.
4-(2-Pyridyl)benzaldehyde: Contains a pyridine ring instead of a thienyl ring.
4-(2-Thiazolyl)benzaldehyde: Features a thiazole ring in place of the thienyl ring.
Uniqueness
4-(2-Thienyl)benzaldehyde is unique due to the presence of the thienyl ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in specific chemical syntheses and applications where other similar compounds may not be as effective .
属性
IUPAC Name |
4-thiophen-2-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8OS/c12-8-9-3-5-10(6-4-9)11-2-1-7-13-11/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UECDQUOWFRTJOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40353042 | |
| Record name | 4-(2-thienyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40353042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107834-03-7 | |
| Record name | 4-(2-thienyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40353042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(thiophen-2-yl)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Q1: What is the role of 4-(2-Thienyl)benzaldehyde in the synthesis of pyrazolo[3,4-b]pyridine derivatives?
A1: In the provided research [], this compound acts as a reactant in a condensation reaction with a previously synthesized pyrazolo[3,4-b]pyridine derivative (compound 21 in the paper). This condensation results in the formation of a new pyrazolo[3,4-b]pyridine derivative (compound 23) with an extended structure incorporating the this compound moiety. This highlights the potential of this compound as a building block in synthesizing complex heterocyclic compounds with potential biological activities.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![RU(Oac)2[(R)-tolbinap]](/img/structure/B25172.png)





![Oxepino[2,3-B]pyridine](/img/structure/B25189.png)


